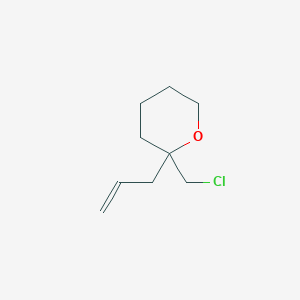
2-(Chloromethyl)-2-(prop-2-en-1-yl)oxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-2-(prop-2-en-1-yl)oxane: is an organic compound that belongs to the class of oxanes, which are six-membered cyclic ethers. This compound is characterized by the presence of a chloromethyl group and a prop-2-en-1-yl group attached to the oxane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2-(prop-2-en-1-yl)oxane can be achieved through several methods:
-
Alkylation of Oxane: : One common method involves the alkylation of oxane with chloromethyl and prop-2-en-1-yl halides. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the oxane, followed by the addition of the halides under anhydrous conditions.
-
Ring-Closing Metathesis: : Another approach involves the ring-closing metathesis of a suitable diene precursor. This method employs a ruthenium-based catalyst to facilitate the formation of the oxane ring from a linear diene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.
化学反応の分析
Types of Reactions
-
Substitution Reactions: : The chloromethyl group in 2-(Chloromethyl)-2-(prop-2-en-1-yl)oxane is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, amines, and thiols, leading to the formation of alcohols, amines, and thioethers, respectively.
-
Oxidation Reactions: : The prop-2-en-1-yl group can be oxidized to form epoxides or diols. Oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide are typically used for these transformations.
-
Reduction Reactions: : The compound can also undergo reduction reactions, particularly at the double bond of the prop-2-en-1-yl group. Catalytic hydrogenation using palladium on carbon or other metal catalysts can convert the double bond to a single bond, yielding the corresponding alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, ammonia, thiols; typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide; reactions are often performed in dichloromethane or water.
Reduction: Palladium on carbon, hydrogen gas; reactions are conducted under atmospheric or elevated pressure in solvents like ethanol or methanol.
Major Products
Alcohols: Formed from nucleophilic substitution with hydroxide ions.
Amines: Resulting from substitution with ammonia or amines.
Thioethers: Produced by substitution with thiols.
Epoxides and Diols: Generated through oxidation of the prop-2-en-1-yl group.
Alkanes: Obtained by reduction of the double bond.
科学的研究の応用
2-(Chloromethyl)-2-(prop-2-en-1-yl)oxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound. Its derivatives may exhibit antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development. The compound’s ability to undergo various chemical transformations allows for the creation of diverse pharmacophores.
Industry: Utilized in the production of specialty chemicals and materials. Its unique structure can impart desirable properties to polymers and other materials.
作用機序
The mechanism of action of 2-(Chloromethyl)-2-(prop-2-en-1-yl)oxane depends on its specific application and the chemical reactions it undergoes. In general, the compound’s reactivity is driven by the presence of the chloromethyl and prop-2-en-1-yl groups, which can participate in various chemical transformations. The molecular targets and pathways involved will vary based on the specific context in which the compound is used.
類似化合物との比較
2-(Chloromethyl)-2-(prop-2-en-1-yl)oxane can be compared with other similar compounds, such as:
2-(Chloromethyl)oxane: Lacks the prop-2-en-1-yl group, making it less versatile in terms of chemical reactivity.
2-(Prop-2-en-1-yl)oxane: Does not have the chloromethyl group, reducing its potential for nucleophilic substitution reactions.
2-(Bromomethyl)-2-(prop-2-en-1-yl)oxane: Similar structure but with a bromomethyl group instead of a chloromethyl group. Bromine is more reactive than chlorine, leading to different reaction conditions and products.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications.
特性
分子式 |
C9H15ClO |
|---|---|
分子量 |
174.67 g/mol |
IUPAC名 |
2-(chloromethyl)-2-prop-2-enyloxane |
InChI |
InChI=1S/C9H15ClO/c1-2-5-9(8-10)6-3-4-7-11-9/h2H,1,3-8H2 |
InChIキー |
HXWJEETZMQLZCQ-UHFFFAOYSA-N |
正規SMILES |
C=CCC1(CCCCO1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


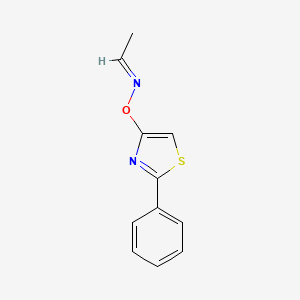
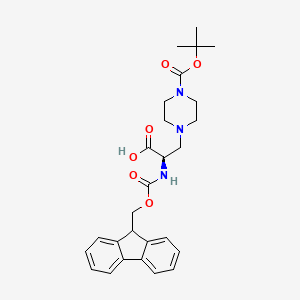
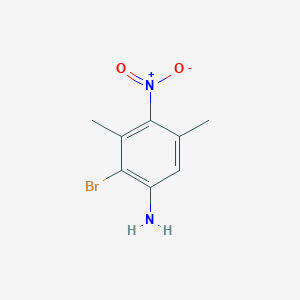
![diazanium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]phosphoryl] phosphate](/img/structure/B13151051.png)

![8-(Ethoxymethylene)-6H-thiazolo[5,4-e]indol-7(8H)-one](/img/structure/B13151058.png)
![4-[(4-Fluorophenoxy)methyl]-1,3-thiazol-2-amine](/img/structure/B13151069.png)

![4-(Bromomethyl)-[3,4'-bipyridin]-6-ol](/img/structure/B13151077.png)
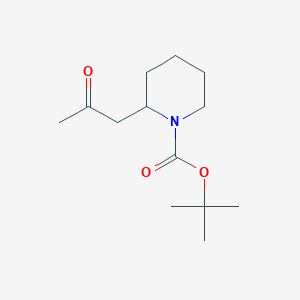
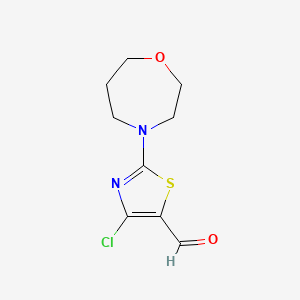
![Ethyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13151090.png)
![(1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13151093.png)
![8-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13151096.png)
